molecular formula C10H5BrO4 B1378935 2-Acetyl-6-bromo-benzofuran-4,7-dione CAS No. 1392804-26-0

2-Acetyl-6-bromo-benzofuran-4,7-dione

Cat. No.: B1378935
CAS No.: 1392804-26-0
M. Wt: 269.05 g/mol
InChI Key: QJVVOTLTRAGKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6-bromo-benzofuran-4,7-dione is a chemical compound with the molecular formula C10H5BrO4. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities. The compound is characterized by the presence of an acetyl group at the 2-position, a bromine atom at the 6-position, and two ketone groups at the 4 and 7 positions of the benzofuran ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-bromo-benzofuran-4,7-dione typically involves the bromination of benzofuran derivatives followed by acetylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The acetylation step can be achieved using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-bromo-benzofuran-4,7-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetyl-6-bromo-benzofuran-4,7-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-6-bromo-benzofuran-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-acetyl-6-bromo-1-benzofuran-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVVOTLTRAGKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C(=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283456
Record name 4,7-Benzofurandione, 2-acetyl-6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-26-0
Record name 4,7-Benzofurandione, 2-acetyl-6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Benzofurandione, 2-acetyl-6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.